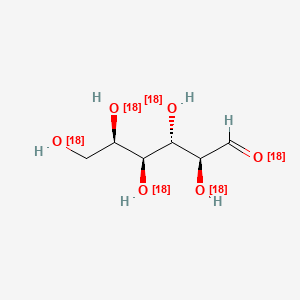

D-talose-18O6

Description

Historical and Contemporary Context of D-Talose in Carbohydrate Chemistry and Biology

D-Talose is an aldohexose, a six-carbon monosaccharide that is classified as a "rare sugar" due to its limited presence in nature, though it can be found in trace amounts in certain plants and microorganisms. cymitquimica.com It is structurally an epimer of more common sugars, specifically a C-2 epimer of D-galactose and a C-4 epimer of D-mannose. wikipedia.orgbiologyonline.com While some have suggested its name is derived from the Greek mythological automaton Talos, the direct relevance remains unclear. wikipedia.org

Historically, the study and synthesis of rare sugars like D-talose were complex endeavors. However, methodological advancements, such as the Mo(VI)-catalyzed Bílik reaction, have made epimeric aldoses more accessible from their common counterparts, facilitating research. d-nb.info

In a contemporary context, D-talose is a subject of significant research interest. It is used as a substrate to identify and characterize enzymes, such as L-ribose isomerase and GDP-6-deoxy-D-talose dehydrogenase. ontosight.aitandfonline.comuniprot.org Furthermore, D-talose and its derivatives have reported antimicrobial and anti-inflammatory properties, making them relevant for pharmaceutical research. rsc.orgmdpi.com Its potential as a low-calorie sweetener and a building block for complex carbohydrates is also being explored. cymitquimica.comchemimpex.com The development of synthetic methods, both chemical and enzymatic, to produce D-talose from more abundant sugars like D-galactose continues to be an active area of investigation. rsc.orgmdpi.comnih.gov

Table 1: Properties of D-Talose

Property Value Reference Chemical Formula C6H12O6 [6, 16] Molar Mass 180.16 g/mol symeres.com Classification Aldohexose (Monosaccharide) [12, 16] Appearance White powder Current time information in Bangalore, IN. Key Epimeric Relationships C-2 epimer of D-galactose; C-4 epimer of D-mannose [16, 39] Nature Rare sugar, unnatural monosaccharide [16, 39]

Fundamentals of Stable Isotope Labeling in Mechanistic and Pathway Elucidation Studies

Stable isotope labeling is a powerful, non-radioactive technique used to trace the journey of molecules through biological and chemical systems. Current time information in Bangalore, IN. The method involves replacing one or more atoms in a molecule with their heavier, stable (non-radioactive) isotopes. Since the isotopic substitution results in a mass change without altering the fundamental chemical properties of the molecule, these labeled compounds can be used as tracers. diagnosticsworldnews.com

The distinct mass difference between the labeled and unlabeled molecules allows them to be detected and quantified using analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comacs.org This capability enables researchers to follow the metabolic fate of a compound, elucidate complex biochemical pathways, and study the mechanisms and kinetics of reactions. acs.orgsymeres.com The technology is widely applied in metabolomics, proteomics, drug metabolism studies, and environmental science. symeres.comsilantes.com Unlike radioactive labeling, it poses no radiological safety concerns, making it suitable for a broader range of studies, including those in humans. diagnosticsworldnews.com

Table 2: Common Stable Isotopes in Biochemical Research

Isotope Typical Application Reference Deuterium (2H) Tracing metabolic pathways, studying kinetic isotope effects. [3, 17] Carbon-13 (13C) Tracing carbon backbones in metabolic flux analysis. biologyonline.com Nitrogen-15 (15N) Studying amino acid, protein, and nucleotide metabolism. [3, 5] Oxygen-18 (18O) Tracking oxygen incorporation, hydrolysis reactions, and phosphate (B84403) metabolism. [4, 7, 11]

Rationale for 18O Isotopic Enrichment in D-Talose for Specialized Research Applications

The specific labeling of D-talose with six Oxygen-18 (¹⁸O) atoms to create D-talose-¹⁸O₆ is a highly specialized tool designed for precise research applications. The rationale for its use is multifaceted, combining the unique properties of both the rare sugar and the heavy oxygen isotope.

Oxygen-18 is a stable isotope used to track the source and fate of oxygen atoms in metabolic and chemical reactions. For instance, conducting enzymatic reactions in ¹⁸O-labeled water (H₂¹⁸O) can reveal whether oxygen atoms from the solvent are incorporated into the product, providing critical mechanistic insights into hydrolysis or oxygen-exchange reactions. researchgate.netnih.govfrontiersin.org

The full enrichment of D-talose with six ¹⁸O atoms (D-talose-¹⁸O₆) offers several distinct advantages:

Significant Mass Shift : Replacing all six naturally occurring ¹⁶O atoms with ¹⁸O atoms results in a substantial mass increase of 12 Daltons. This large, unambiguous mass shift makes the labeled molecule easily distinguishable from its unlabeled counterpart in complex biological mixtures when analyzed by mass spectrometry. researchgate.netmdpi.com

Tracing Metabolic Fate : As D-talose is a rare sugar, its metabolic pathways are not as well understood as those of common sugars like glucose. D-talose-¹⁸O₆ serves as an ideal tracer to map its metabolic fate. Researchers can track the ¹⁸O atoms to determine how D-talose is absorbed, modified, or broken down, and to see if its oxygen atoms are incorporated into other metabolites.

Elucidating Enzymatic Mechanisms : D-talose is a known substrate for several enzymes. ontosight.aitandfonline.com Using D-talose-¹⁸O₆ can help elucidate the mechanisms of these enzymes. For example, in reactions catalyzed by oxidoreductases, the labeled oxygen atoms can be tracked to understand the specifics of the oxidation-reduction process. ontosight.ai

Quantitative Analysis : D-talose-¹⁸O₆ can be used as a perfect internal standard for the precise quantification of unlabeled D-talose in biological samples. Because it is chemically identical to the analyte, it accounts for variations in sample preparation and instrument response, leading to highly accurate measurements. researchgate.net

In essence, D-talose-¹⁸O₆ is a sophisticated chemical probe designed to answer very specific questions about the metabolism and enzymatic processing of a rare sugar with high precision and clarity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

192.15 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |

InChI Key |

GZCGUPFRVQAUEE-XTNLUFLUSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for D Talose 18o6 and Its Derivatives

Strategies for Stereoselective Incorporation of Oxygen-18 Isotopes into D-Talose

The precise, stereoselective introduction of ¹⁸O into the D-talose backbone is a primary challenge in its synthesis. The strategy employed often dictates the position and extent of isotopic labeling.

One effective method involves the use of ¹⁸O-labeled water (H₂¹⁸O) during the chemical epimerization of a suitable precursor, such as a D-galactose derivative. In a study focused on the epimerization of carbohydrates via stannylene acetals, a D-galactose derivative was treated with H₂¹⁸O. researchgate.net This approach can lead to the incorporation of ¹⁸O at the anomeric carbon (C-1) through oxygen exchange. The mechanism involves the formation of a 1,2-O-stannylene complex, which then undergoes hydrolysis and re-formation, allowing for the exchange of the oxygen atom at C-1 with one from the ¹⁸O-enriched water. researchgate.net

Another potential strategy is the use of ¹⁸O isotope-induced shifts in ¹³C nuclear magnetic resonance (NMR) spectroscopy to monitor the incorporation of ¹⁸O. nih.gov This technique allows for the continuous assay of oxygen exchange at the anomeric carbon atom of sugars. While this has been demonstrated for D-glucose and D-erythrose, the principle is applicable to D-talose for monitoring the stereoselective incorporation of ¹⁸O from an H₂¹⁸O-enriched solvent. nih.gov

The stereoselectivity of ¹⁸O incorporation is highly dependent on the reaction conditions and the protecting groups used on the sugar precursor. The choice of protecting groups can influence the accessibility of different hydroxyl groups to the ¹⁸O-labeling reagent.

| Strategy | Precursor | ¹⁸O Source | Labeled Position | Key Technique |

| Chemical Epimerization | D-Galactose derivative | H₂¹⁸O | C-1 (anomeric) | Stannylene acetal (B89532) formation |

| Isotope Exchange Monitoring | D-Talose | H₂¹⁸O | C-1 (anomeric) | ¹³C NMR Spectroscopy |

Chemical Synthesis Pathways for D-Talose-18O6 and its Precursors

The chemical synthesis of D-talose itself is a notable challenge due to its rarity. A convenient synthesis starts from the readily available D-galactose. One established method involves the epimerization of D-galactose at the C-2 position. This can be achieved through the use of dibutyltin (B87310) oxide, which facilitates the formation of a stannylene acetal, followed by epimerization. researchgate.netresearchgate.net Alternatively, a more traditional, albeit less efficient, five-step chemical process can be employed. researchgate.net

To synthesize D-talose-¹⁸O₆, these chemical pathways can be adapted to include an ¹⁸O-labeling step. For instance, during the stannylene acetal-mediated epimerization of a D-galactose derivative, conducting the hydrolysis of the intermediate complex in the presence of H₂¹⁸O would introduce the isotope at the anomeric position. researchgate.net To achieve labeling at all six oxygen positions, a more comprehensive strategy would be required, potentially involving the synthesis of precursors with pre-installed ¹⁸O-labeled hydroxyl groups or the use of reagents that can introduce ¹⁸O at multiple sites.

A plausible synthetic pathway for a specifically labeled D-talose derivative, 2-deoxy-2-[¹⁸F]fluoro-D-talose, has been described. nih.gov This synthesis starts from benzyl (B1604629) 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-α-D-galactofuranoside, which undergoes nucleophilic fluorination with [¹⁸F]fluoride. nih.gov While this introduces a fluorine isotope, a similar strategy could be envisioned for ¹⁸O introduction using an appropriate ¹⁸O-containing nucleophile.

Table 2.2.1: Comparison of Chemical Synthesis Precursors for D-Talose

| Precursor | Reagent for Epimerization/Conversion | Key Advantage | Reference |

| β-D-Galactose pentaacetate | Dibutyltin oxide | Convenient and efficient | researchgate.net |

| D-Galactose | Multi-step chemical process | Established pathway | researchgate.net |

| Benzyl 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-α-D-galactofuranoside | Nucleophilic substitution | Access to specifically modified derivatives | nih.gov |

Biocatalytic and Enzymatic Approaches for 18O-Labeled D-Talose Production

Biocatalytic methods offer a highly specific and environmentally benign alternative to chemical synthesis for the production of rare sugars like D-talose. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions.

D-Talose can be produced from D-galactose through enzymatic epimerization. L-ribose isomerase has been shown to catalyze the conversion of D-galactose to D-talose. researchgate.net Another relevant enzyme is cellobiose (B7769950) 2-epimerase, which can reversibly convert a glucose residue to a mannose residue, demonstrating the potential of epimerases in sugar modifications. researchgate.net The enzymatic conversion of D-galactose to D-talose has been reported to increase the commercial value of the product by approximately 8300-fold, highlighting the efficiency of this approach. acs.org

For the production of ¹⁸O-labeled D-talose, these enzymatic reactions can be performed in a medium enriched with H₂¹⁸O. The enzyme's active site would utilize the ¹⁸O-labeled water in the catalytic cycle, leading to the incorporation of the isotope into the sugar product. This method is particularly attractive for introducing ¹⁸O at specific positions, depending on the enzyme's mechanism. For instance, an isomerase or epimerase acting on D-galactose in H₂¹⁸O could potentially label the hydroxyl groups involved in the epimerization process.

Hybrid chemoenzymatic approaches combine the flexibility of chemical synthesis with the specificity of enzymatic labeling. This can involve the chemical synthesis of a precursor which is then subjected to an enzymatic reaction in an ¹⁸O-enriched environment for the final labeling step.

Table 2.3.1: Enzymes for D-Talose Production

| Enzyme | Substrate | Product | Key Feature | Reference |

| L-Ribose Isomerase | D-Galactose | D-Talose | Direct epimerization | researchgate.net |

| Cellobiose 2-epimerase | Glucose residue at reducing end | Mannose residue at reducing end | Demonstrates epimerase activity | researchgate.net |

Optimization of Isotopic Enrichment and Radiochemical Purity for this compound Syntheses

Achieving high isotopic enrichment and radiochemical purity is crucial for the successful application of D-talose-¹⁸O₆ in sensitive analytical and in vivo studies. Several factors can influence the final purity of the labeled compound.

Isotopic Enrichment is primarily determined by the isotopic purity of the labeling reagent (e.g., H₂¹⁸O). To maximize enrichment, it is essential to use a starting material with the highest available isotopic purity and to minimize any dilution with non-labeled species during the synthesis. Reaction conditions, such as temperature and reaction time, should be optimized to ensure complete or maximal incorporation of the isotope.

Radiochemical Purity , in the context of stable isotopes, refers to the proportion of the compound that is in the desired isotopically labeled form. For radiolabeled compounds, such as the fluorine-18 (B77423) labeled analogue of D-talose (2-deoxy-2-[¹⁸F]fluoro-D-talose), a radiochemical purity greater than 98% has been achieved. nih.gov The principles for achieving high purity are similar for stable isotope-labeled compounds.

Key factors influencing purity include:

Purity of Starting Materials: High-purity precursors and reagents are essential to avoid side reactions and the formation of impurities.

Reaction Conditions: Optimization of temperature, pH, and reaction time can minimize the formation of byproducts.

Purification Methods: Effective purification techniques, such as high-performance liquid chromatography (HPLC), are critical for separating the desired labeled compound from unreacted starting materials, byproducts, and any non-labeled compound.

Studies on other radiopharmaceuticals, such as 99mTc-sestamibi, have shown that variables like the amount of activity, generator ingrowth time, and the age of the eluate can significantly impact radiochemical purity. nih.gov While D-talose-¹⁸O₆ is a stable isotope-labeled compound, analogous principles of careful control over reaction parameters and purification are equally important.

Table 2.4.1: Factors Affecting Isotopic Enrichment and Purity

| Factor | Influence on Isotopic Enrichment | Influence on Purity | Optimization Strategy |

| Purity of ¹⁸O Source | Directly proportional | Indirectly affects by introducing impurities | Use high-purity H₂¹⁸O or other labeling agents |

| Reaction Conditions | Affects the extent of isotope incorporation | Can lead to byproduct formation | Optimize temperature, time, and pH |

| Purification Method | Not directly applicable | Crucial for removing impurities | Employ HPLC or other high-resolution chromatographic techniques |

| Purity of Precursors | Can dilute the final enrichment | A major source of chemical impurities | Use highly purified starting materials |

Sophisticated Analytical Characterization of D Talose 18o6 for Research Applications

High-Resolution Mass Spectrometry for Positional 18O Isotope Distribution Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled molecules like D-Talose-18O6. It allows for the precise determination of the mass-to-charge ratio (m/z), enabling the confirmation of successful 18O incorporation and the elucidation of the isotopic distribution within the molecule.

One of the key advantages of using stable isotopes such as 18O is the ability to track the fate of molecules in complex biological systems. mdpi.com For this compound, where all six oxygen atoms are substituted with the 18O isotope, HRMS can verify the extent of labeling. The expected mass shift compared to the unlabeled D-talose (C6H12O6) provides a clear indication of successful synthesis.

Isotope Ratio Mass Spectrometry (IRMS) for Oxygen Isotope Abundance Quantification

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. omicronbio.com When coupled with a suitable sample introduction system, such as a gas or liquid chromatograph, it becomes a powerful tool for quantifying the abundance of 18O in this compound. scilit.comcarlroth.com

In a typical Liquid Chromatography-IRMS (LC-IRMS) setup, the this compound is first separated from any unlabeled or partially labeled species. The eluent from the chromatograph is then directed to an interface where the compound is converted to a simple gas, such as CO2, while preserving the isotopic ratio of the original molecule. This gas is then introduced into the IRMS, which measures the ratio of molecules containing 18O to those containing 16O. This provides a highly accurate quantification of the isotopic enrichment of the this compound sample. omicronbio.com The use of IRMS is crucial for applications where precise knowledge of the isotopic abundance is necessary, for instance, in metabolic tracer studies.

Table 1: Theoretical Isotopic Abundance Data for this compound

| Isotope | Natural Abundance (%) | Enrichment in this compound (%) |

| 16O | 99.762 | < 1 (ideally) |

| 17O | 0.038 | < 0.01 (ideally) |

| 18O | 0.200 | > 98 (typically) |

Tandem Mass Spectrometry (MS/MS) for Fragment-Specific 18O Labeling Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In the context of this compound, MS/MS is used to confirm that the 18O labels are distributed across all expected positions within the molecule. This is achieved by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov

The fragmentation of monosaccharides in a mass spectrometer is a well-studied process and can proceed through various pathways, including cross-ring cleavages. nih.gov By analyzing the m/z values of the fragment ions, it is possible to deduce which parts of the molecule have retained the 18O labels. For instance, the fragmentation of an 18O-labeled glucose molecule has been studied to understand these pathways. nih.gov As D-talose is an epimer of D-galactose, the fragmentation patterns observed for galactose can provide insights into what might be expected for talose. scilit.comnih.gov The analysis of these fragment-specific labeling patterns provides a high degree of confidence in the structural integrity and the completeness of the isotopic labeling of this compound.

Advanced Nuclear Magnetic Resonance Spectroscopy for 18O-Labeled D-Talose

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For isotopically labeled compounds like this compound, NMR provides not only structural information but also unique insights into the effects of the isotopic substitution.

Multi-Dimensional NMR Techniques (e.g., 1H, 13C, and potentially 18O NMR) for Bond Environment and Conformation

Multi-dimensional NMR techniques are essential for the complete structural assignment of complex molecules like D-talose. 1H NMR provides information about the protons in the molecule, while 13C NMR details the carbon skeleton. nih.govchemicalbook.com For D-talose, which can exist in different forms in solution (e.g., α- and β-pyranose), 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to correlate the 1H and 13C signals, allowing for the unambiguous assignment of each atom in the different isomeric forms. cdnsciencepub.com

The presence of 18O in this compound can influence the NMR spectra of neighboring nuclei, particularly 13C. While direct 18O NMR is challenging due to the quadrupolar nature of the 17O isotope (present in natural abundance oxygen) and the low gyromagnetic ratio of 18O, the effects of 18O on other nuclei are readily observable. acs.org

Spectroscopic Signatures of 18O Isotope Effects on Chemical Shifts

A well-documented phenomenon in NMR is the isotope-induced shift, where the substitution of an atom with one of its heavier isotopes causes a small change in the chemical shift of neighboring nuclei. In the case of this compound, the presence of 18O atoms will cause an upfield shift in the signals of the directly attached carbon atoms in the 13C NMR spectrum. acs.org

This 18O isotope-induced shift in 13C NMR has been used as a convenient method to study oxygen exchange reactions at the anomeric carbon of sugars. acs.org For this compound, observing these shifts for all six carbon atoms would provide definitive evidence of the positional distribution of the 18O labels. The magnitude of these shifts is typically small, on the order of parts per billion, but is readily detectable with modern high-field NMR spectrometers.

Table 2: Expected 18O-Isotope Effects on 13C NMR Chemical Shifts for this compound

| Carbon Position | Typical 13C Chemical Shift (ppm) (unlabeled D-talose) | Expected 18O-Induced Upfield Shift (ppb) |

| C1 | ~95 | 20-50 |

| C2 | ~70 | 20-50 |

| C3 | ~72 | 20-50 |

| C4 | ~68 | 20-50 |

| C5 | ~73 | 20-50 |

| C6 | ~63 | 20-50 |

Chromatographic Separations Coupled with Isotopic Detection for Complex Mixtures

Chromatographic techniques are fundamental for the separation and purification of chemical compounds. When analyzing this compound, especially within a complex biological matrix, chromatography is essential to isolate the compound of interest before its detection and characterization.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of carbohydrates. cdnsciencepub.com For D-talose and its isomers, various HPLC methods have been developed, often employing specialized columns such as those based on amine-functionalized silica (B1680970) or ligand-exchange resins. ebi.ac.uk The separation of D-talose from its epimer, D-galactose, can be achieved with careful optimization of the chromatographic conditions. cdnsciencepub.com

When coupled with a mass spectrometer (LC-MS), the chromatographic separation is followed by highly sensitive and specific detection. nih.gov As the separated this compound elutes from the column and enters the mass spectrometer, its isotopic enrichment can be confirmed by monitoring for the specific m/z corresponding to the fully labeled compound. This combination of separation and detection allows for the confident identification and quantification of this compound even in very complex mixtures, which is a common requirement in metabolic research. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Sugars, including D-talose, are inherently non-volatile due to their polar hydroxyl groups. restek.com Therefore, a crucial prerequisite for their analysis by GC-MS is chemical derivatization to increase their volatility. restek.comshimadzu.comresearchgate.net This process replaces the active hydrogens on the hydroxyl groups with nonpolar moieties. sigmaaldrich.com

Common derivatization strategies for sugars include silylation (e.g., forming trimethylsilyl (B98337) (TMS) derivatives), acetylation (often as alditol acetates), or a combination of oximation and silylation. restek.comshimadzu.com For instance, mixtures of partially O-methylated alditol acetates of talose and other rare sugars have been synthesized and successfully separated and analyzed by GC-MS. nih.gov The oximation step, prior to silylation, is particularly useful as it reduces the number of isomers formed from the sugar's anomeric carbons, simplifying the resulting chromatogram to typically two peaks. restek.com

Once derivatized, the volatile this compound can be separated from other components in the gas chromatograph before entering the mass spectrometer. In the MS, the derivatized molecule is ionized, most commonly by electron impact (EI), which generates a molecular ion (M•+) and a series of fragment ions. libretexts.org The mass spectrum for a derivatized this compound molecule will be distinct from its unlabeled counterpart. The molecular ion peak will be shifted by +12 mass units, corresponding to the replacement of six 16O atoms with six 18O atoms.

The fragmentation pattern, which acts as a molecular fingerprint, is critical for structural confirmation. tutorchase.com While the fragmentation pathways for derivatized this compound would be analogous to the unlabeled compound, the resulting fragment ions containing one or more 18O atoms will exhibit corresponding mass shifts. msu.edu For example, a characteristic fragment ion of trimethylsilyl-oxime derivatives of hexoses is found at a mass-to-charge ratio (m/z) of 361, corresponding to a glycosylated sugar ring structure. researchgate.net For the 18O6-labeled analog, the mass of this fragment would be expected to shift depending on the number of labeled oxygen atoms retained in the fragment.

Table 1: Illustrative GC-MS Fragmentation Data for a Hypothetical Derivatized D-Talose

This table conceptualizes the expected mass-to-charge (m/z) values for key fragments of a trimethylsilyl (TMS)-oxime derivative of D-Talose versus its 18O6-labeled version. The fragmentation of the molecular ion (M•+) leads to characteristic fragment ions.

| Fragment Description | Expected m/z (Unlabeled D-Talose Derivative) | Expected m/z (this compound Derivative) | Mass Shift (Δm/z) |

| Molecular Ion (M•+) | m | m + 12 | +12 |

| Loss of a methyl group ([M-15]+) | m - 15 | (m + 12) - 15 | +12 |

| Glycosylated Ring Fragment | 361 | 361 + (n × 2) | +2n ¹ |

| Open Chain Moiety | 538 | 538 + (k × 2) | +2k ² |

¹ 'n' represents the number of ¹⁸O atoms in the ring fragment. ² 'k' represents the number of ¹⁸O atoms in the open chain fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile this compound Forms

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for analyzing non-volatile and polar molecules directly in their native form, circumventing the need for derivatization. wikipedia.orgshimadzu.com This makes it exceptionally well-suited for the analysis of this compound in complex biological matrices. wikipedia.org The technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. mpi-bremen.denih.gov

The chromatographic separation of sugars can be challenging due to their high polarity and structural similarity. acs.org Talose is a C-2 epimer of galactose, making their separation complex. mdpi.com Specialized chromatographic techniques are employed to resolve these isomers. Hydrophilic interaction liquid chromatography (HILIC) is a common and effective method for separating polar compounds like sugars. mdpi.comoup.com Other techniques include high-performance anion-exchange chromatography (HPAEC), which can separate complex mixtures of carbohydrates, including epimers. chromatographyonline.com

After chromatographic separation, the eluate is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for ionizing polar molecules from a liquid stream. nih.govacs.org The mass spectrometer then separates ions based on their mass-to-charge ratio. For this compound, the full mass shift of +12 amu compared to unlabeled D-talose allows for its unambiguous detection and quantification, even in the presence of high concentrations of the endogenous (unlabeled) compound. creative-proteomics.comrsc.org Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by selecting the labeled parent ion, fragmenting it, and analyzing the resulting product ions. nih.gov

The development of an LC-MS method involves optimizing several parameters to achieve the best separation and detection. nih.govrsc.org This includes the choice of column, the composition of the mobile phase, and the ionization source settings. oup.comrsc.org

Table 2: Typical Parameters for LC-MS Analysis of Isotopically Labeled Sugars

This table provides an example of typical conditions that could be adapted for the analysis of this compound, based on established methods for other labeled sugars. oup.comrsc.orgunt.edu

| Parameter | Description | Example Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) | Agilent 1290 Infinity II unt.edu |

| Column | HILIC or Mixed-Mode (Anion-Exchange/HILIC) | Imtakt Intrada Organic Acid column (150 × 2 mm, 3 µm) oup.com |

| Mobile Phase A | Aqueous buffer | 100 mM ammonium (B1175870) formate (B1220265) in 10% acetonitrile (B52724) oup.com |

| Mobile Phase B | Organic solvent with additive | 1% formic acid in 75% acetonitrile oup.com |

| Flow Rate | Rate of mobile phase delivery | 0.2 - 0.7 mL/min |

| Ionization Source | Electrospray Ionization (ESI) | ESI in negative or positive ion mode |

| MS Detector | Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF, Orbitrap) |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | MRM for parent ion > product ion transitions |

X-ray Crystallography and Diffraction Analysis for Atomic-Level Structural Elucidation of this compound Analogs

Studies on halogenated pyran analogues of D-talose have been conducted to explore their conformational preferences. beilstein-journals.orgnih.govbeilstein-archives.org In these studies, X-ray diffraction analysis revealed that the talose analogs consistently adopt a 4C1-like chair conformation in the solid state. beilstein-journals.orgnih.govbeilstein-archives.org This conformation is maintained despite potential 1,3-diaxial repulsion between substituents, for example, between a fluorine atom at C2 and another halogen at C4. nih.gov

The detailed structural parameters obtained from these crystallographic analyses allow for precise comparisons between the native sugar and its analogs. For instance, analysis of various halogenated D-talose analogs shows subtle but significant changes in bond lengths and angles compared to α-D-talose. beilstein-journals.orgnih.gov These atomic-level details are invaluable for computational modeling and for understanding how structural modifications influence the molecule's properties.

Table 3: Selected Bond Distances (Å) for α-D-Talose and its Halogenated Analogs

Data compiled from crystallographic studies of α-D-talose and its fluorinated, chlorinated, and brominated analogs. beilstein-journals.orgnih.gov The compounds are substituted at positions 2, 3, and 4.

| Bond | α-D-Talose (18) | 2,3,4-trideoxy-2,3,4-trifluoro-D-talopyranose (17) | 4-chloro-2,3,4-trideoxy-2,3-difluoro-D-talopyranose (13) | 4-bromo-2,3,4-trideoxy-2,3-difluoro-D-talopyranose (14) |

| C1–C2 | 1.52 | 1.51 | 1.52 | 1.52 |

| C2–C3 | 1.52 | 1.52 | 1.53 | 1.52 |

| C3–C4 | 1.53 | 1.52 | 1.52 | 1.52 |

| C4–C5 | 1.53 | 1.52 | 1.53 | 1.53 |

| C2–X2 | 1.42 (O2) | 1.39 (F2) | 1.39 (F2) | 1.39 (F2) |

| C3–X3 | 1.42 (O3) | 1.41 (F3) | 1.41 (F3) | 1.41 (F3) |

| C4–X4 | 1.43 (O4) | 1.40 (F4) | 1.81 (Cl4) | 1.96 (Br4) |

Table 4: Selected Bond Angles (°) for α-D-Talose and its Halogenated Analogs

Comparative bond angles from the same crystallographic studies, illustrating the structural impact of halogen substitution. beilstein-journals.orgnih.gov

| Angle | α-D-Talose (18) | 2,3,4-trideoxy-2,3,4-trifluoro-D-talopyranose (17) | 4-chloro-2,3,4-trideoxy-2,3-difluoro-D-talopyranose (13) | 4-bromo-2,3,4-trideoxy-2,3-difluoro-D-talopyranose (14) |

| C1–C2–C3 | 110.1 | 110.2 | 110.4 | 110.2 |

| C2–C3–C4 | 110.3 | 110.8 | 110.4 | 110.5 |

| C3–C4–C5 | 109.9 | 111.4 | 111.9 | 111.9 |

| O5–C1–C2 | 110.9 | 111.1 | 111.1 | 111.0 |

| H2–C2–X2 | 105.9 (O2) | 109.8 (F2) | 109.7 (F2) | 109.7 (F2) |

| H3–C3–X3 | 108.9 (O3) | 108.0 (F3) | 107.7 (F3) | 107.5 (F3) |

| H4–C4–X4 | 109.3 (O4) | 109.4 (F4) | 108.1 (Cl4) | 107.9 (Br4) |

Application of D Talose 18o6 in Metabolic Pathway Elucidation and Flux Analysis

In Vivo and In Vitro Metabolic Tracing Studies Employing D-Talose-18O6 as a Substrate

Metabolic tracing using isotopically labeled substrates is a fundamental technique to map the flow of atoms through metabolic networks. humankinetics.commaastrichtuniversity.nl this compound, with its oxygen atoms replaced by the stable isotope ¹⁸O, can be introduced into both in vivo and in vitro systems to track its metabolic journey. alfa-chemistry.com

In in vitro studies, cultured cells or isolated tissues are incubated with this compound. This controlled environment allows researchers to investigate specific cellular metabolic activities with high precision. nih.gov For instance, by supplying this compound to liver cell cultures, scientists can trace the incorporation of the ¹⁸O label into various downstream metabolites, providing insights into hepatic carbohydrate metabolism. The rate of uptake and conversion of this compound can be meticulously measured, offering a window into the enzymatic processes involved.

The primary analytical technique for these tracing studies is mass spectrometry (MS), which can distinguish between molecules containing ¹⁶O and those labeled with ¹⁸O based on their mass-to-charge ratio. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying labeled metabolites. nih.govcreative-proteomics.com

Quantitative Elucidation of Carbohydrate Metabolic Fluxes Using ¹⁸O-Labeled D-Talose

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com The use of stable isotope tracers like ¹⁸O-labeled D-talose is integral to MFA. humankinetics.commaastrichtuniversity.nl By measuring the incorporation of ¹⁸O from this compound into downstream metabolites, researchers can calculate the flux through various interconnected pathways. yuntsg.com

The core principle of isotope-based MFA involves introducing the labeled substrate and measuring the isotopic enrichment in metabolic intermediates and end-products at a metabolic steady state. nih.gov Computational models are then used to fit the observed labeling patterns to a metabolic network model, thereby estimating the intracellular reaction rates. oup.com

For example, if this compound is metabolized through glycolysis, the ¹⁸O atoms will be incorporated into glycolytic intermediates such as fructose-1,6-bisphosphate and pyruvate. The degree of ¹⁸O enrichment in these molecules provides a direct measure of the flux from D-talose through this pathway. This quantitative data is crucial for understanding how metabolic networks are regulated and how they respond to various physiological or pathological conditions.

Below is a hypothetical data table illustrating how ¹⁸O-labeling data from this compound could be used to quantify metabolic fluxes in a cell culture experiment.

| Metabolite | Isotopic Enrichment (%) | Calculated Flux (nmol/10^6 cells/hr) |

| Glucose-6-phosphate | 15.2 | 25.8 |

| Fructose-6-phosphate | 14.9 | 25.1 |

| Fructose-1,6-bisphosphate | 12.5 | 21.2 |

| Pyruvate | 8.7 | 14.8 |

| Lactate | 7.9 | 13.4 |

This interactive table demonstrates how the measured isotopic enrichment in key metabolites can be translated into quantitative metabolic flux data.

Identification and Quantification of this compound-Derived Metabolites and Intermediates

A key application of this compound is the identification and quantification of its metabolic derivatives. frontiersin.org When this compound enters a cell, it is subjected to a series of enzymatic reactions that modify its structure and transfer its ¹⁸O atoms to other molecules. By using mass spectrometry to scan for molecules containing the ¹⁸O label, novel and known metabolites of D-talose can be discovered and measured. oup.com

The process begins with the extraction of metabolites from the biological sample (e.g., cells, tissues, or biofluids) that has been exposed to this compound. The extracts are then analyzed by high-resolution mass spectrometry. The mass spectrometer is programmed to detect the characteristic mass shift imparted by the ¹⁸O isotopes. nih.gov

For instance, if D-talose is phosphorylated and then enters the pentose (B10789219) phosphate (B84403) pathway, a series of sugar phosphates will become labeled with ¹⁸O. By comparing the mass spectra of samples treated with labeled and unlabeled D-talose, researchers can pinpoint the exact metabolites that have incorporated the isotope. The intensity of the mass spectral signal for each labeled metabolite can be used for relative or absolute quantification, often with the aid of an internal standard. nih.gov

A summary of potential ¹⁸O-labeled metabolites derived from this compound is presented in the table below.

| Metabolite | Pathway | Expected Mass Shift (Da) |

| D-talose-6-phosphate-¹⁸O | Phosphorylation | +2 |

| Sedoheptulose-7-phosphate-¹⁸O | Pentose Phosphate Pathway | +2 |

| Ribose-5-phosphate-¹⁸O | Pentose Phosphate Pathway | +2 |

| Glyceraldehyde-3-phosphate-¹⁸O | Glycolysis | +2 |

This interactive table showcases potential metabolites that could be identified and quantified, along with their associated metabolic pathways and expected mass shifts due to ¹⁸O labeling.

Investigation of Anabolic and Catabolic Fates of this compound within Integrated Metabolic Networks

The metabolism of a sugar is not confined to a single linear pathway but is integrated into the broader metabolic network of the cell, encompassing both catabolic (breakdown) and anabolic (biosynthetic) processes. oup.com this compound is an invaluable tool for dissecting these integrated fates. maastrichtuniversity.nlyuntsg.comnih.gov

Catabolic Fates: The catabolic breakdown of this compound would likely proceed through pathways such as glycolysis to generate energy in the form of ATP and reducing equivalents (NADH). By tracing the ¹⁸O label into key catabolic products like pyruvate, lactate, and CO₂, the extent to which D-talose contributes to cellular energy production can be quantified.

Anabolic Fates: Anabolic pathways utilize intermediates from catabolism to synthesize complex biomolecules. The ¹⁸O atoms from this compound can be traced into various biosynthetic products. For example:

Nucleotide Synthesis: The pentose phosphate pathway produces ribose-5-phosphate (B1218738), a precursor for nucleotide biosynthesis. The incorporation of ¹⁸O into the ribose moiety of nucleotides would indicate the anabolic use of D-talose for DNA and RNA synthesis.

Amino Acid Synthesis: Intermediates from glycolysis and the citric acid cycle can be used as backbones for the synthesis of non-essential amino acids. Tracing ¹⁸O into amino acids like alanine (B10760859) (from pyruvate) or glutamate (B1630785) (from α-ketoglutarate) would reveal the contribution of D-talose to protein synthesis.

Lipid Synthesis: Acetyl-CoA, derived from pyruvate, is a fundamental building block for fatty acid synthesis. The presence of ¹⁸O in fatty acids and other lipids would demonstrate the flow of carbon (and oxygen) from D-talose into lipid biosynthesis.

The following table provides a hypothetical overview of the distribution of the ¹⁸O label from this compound into major biomolecule classes.

| Biomolecule Class | Labeled Precursor | Measured ¹⁸O Incorporation (%) |

| Carbohydrates (Glycogen) | UDP-glucose | 5.3 |

| Proteins (Alanine) | Pyruvate | 2.1 |

| Lipids (Palmitate) | Acetyl-CoA | 1.5 |

| Nucleic Acids (Ribose) | Ribose-5-phosphate | 3.8 |

This interactive table illustrates the potential anabolic fates of this compound by showing the percentage of ¹⁸O incorporation into different classes of biomolecules.

Analysis of this compound in Specific Biochemical Pathways (e.g., Pentose Phosphate Pathway, Glycolysis)

The versatility of this compound as a tracer allows for detailed investigations of specific metabolic pathways. yuntsg.comnih.govoup.com

Glycolysis: By monitoring the appearance of ¹⁸O in glycolytic intermediates such as glucose-6-phosphate, fructose-6-phosphate, and pyruvate, the entry and metabolism of D-talose through this central energy-yielding pathway can be assessed. The relative labeling of different intermediates can also provide insights into the activities of specific glycolytic enzymes. alfa-chemistry.comnih.gov

Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH (for reductive biosynthesis and antioxidant defense) and producing precursors for nucleotide synthesis. creative-proteomics.com D-talose, as a hexose, could potentially be converted to glucose-6-phosphate and enter the oxidative branch of the PPP. The transfer of the ¹⁸O label to PPP intermediates like 6-phosphogluconate, ribulose-5-phosphate, and sedoheptulose-7-phosphate would provide direct evidence of this metabolic route. Furthermore, the relative flux into the PPP versus glycolysis can be determined by analyzing the labeling patterns of downstream metabolites, which is a critical parameter in understanding cellular redox balance and biosynthetic capacity. nih.gov

The table below presents a hypothetical comparison of ¹⁸O enrichment in intermediates of glycolysis and the PPP following the administration of this compound.

| Pathway | Intermediate | Relative ¹⁸O Enrichment |

| Glycolysis | Fructose-1,6-bisphosphate | +++ |

| Glycolysis | Dihydroxyacetone phosphate | ++ |

| Pentose Phosphate Pathway | 6-Phosphogluconate | ++++ |

| Pentose Phosphate Pathway | Ribose-5-phosphate | ++++ |

This interactive table provides a qualitative comparison of isotopic enrichment in key intermediates of glycolysis and the pentose phosphate pathway, suggesting the potential primary metabolic routes for D-talose.

Mechanistic Enzymology Studies Utilizing D Talose 18o6

Probing Enzyme Reaction Mechanisms through ¹⁸O Isotope Effects

The use of substrates labeled with heavy isotopes like ¹⁸O is a cornerstone of mechanistic studies, allowing researchers to track bond-breaking and bond-forming events. ubc.ca In the context of enzymes that act on sugars, such as isomerases or epimerases, D-talose-18O6 can help distinguish between proposed catalytic mechanisms. For instance, in an enzyme-catalyzed epimerization or isomerization, the reaction could proceed through a covalent glycosyl-enzyme intermediate or via a non-covalent mechanism involving proton abstraction/re-protonation.

If an enzyme, such as a hypothetical D-talose-2-epimerase, utilizes a mechanism involving the formation of a covalent intermediate, the ¹⁸O label from a specifically labeled this compound could be transferred to an active site carboxylate residue (e.g., Aspartate or Glutamate). Subsequent analysis of the enzyme after the reaction would reveal the labeled residue. Conversely, a mechanism proceeding through an enediol intermediate without direct covalent linkage would not result in the transfer of the ¹⁸O label to the enzyme. Studies on UDP-N-acetylglucosamine 2-epimerase, for example, have successfully used ¹⁸O labeling to demonstrate cleavage of the C-O bond, supporting a mechanism involving elimination and subsequent hydration. researchgate.net Similarly, this compound can be employed to verify the point of bond cleavage, confirming whether a reaction proceeds via scission of a C1-O or a C2-O bond, providing definitive evidence for the catalytic pathway.

Determination of Stereochemical Course of Enzymatic Reactions with this compound

Enzymatic reactions are characterized by their high stereospecificity, almost always producing a single stereoisomer. scilit.com Isotopic labeling is a critical technique for determining the stereochemical course of these reactions, revealing whether they proceed with retention or inversion of configuration at the reaction center. ubc.caresearchgate.net

For an enzyme that catalyzes the interconversion of D-talose and another sugar, such as D-galactose, this compound is an invaluable probe. Consider a hypothetical epimerase that acts at the C2 position of D-talose. By synthesizing D-talose with an ¹⁸O label specifically at the C2 hydroxyl group and allowing the enzyme to convert it to D-galactose, the stereochemical fate of the C2-oxygen can be determined. Analysis of the D-galactose product using techniques like NMR or mass spectrometry would reveal the final position and stereochemistry of the ¹⁸O atom. If the reaction proceeds through a double-displacement mechanism (retention of configuration), the ¹⁸O label would remain in the same stereochemical position relative to the carbon backbone. In contrast, a single-displacement mechanism (inversion of configuration) would result in the ¹⁸O label appearing in the opposite stereochemical orientation in the product. This approach provides unambiguous insight into the geometric requirements of the enzyme's active site and the mechanism of catalysis.

Identification of Enzyme Active Site Residues and Substrate-Binding Dynamics via Isotopic Labeling

Identifying the specific amino acid residues that form the enzyme's active site and participate in catalysis is fundamental to understanding its function. nih.govnih.gov Isotopic labeling with substrates like this compound can be a key part of a strategy to "trap" a covalent reaction intermediate, allowing for the identification of the catalytic nucleophile. springernature.com

This technique, often called mechanism-based labeling, involves using a substrate analog or a specific set of reaction conditions to generate a stable covalent bond between the substrate and a catalytic residue. For an enzyme that processes D-talose, this compound could be used in such an experiment. If the mechanism involves a nucleophilic attack from an enzyme carboxylate group on the anomeric carbon of the sugar, a glycosyl-ester intermediate is formed. By trapping this intermediate, the enzyme can be isolated, proteolytically digested, and analyzed by tandem mass spectrometry. nih.govspringernature.com The peptide fragment containing the D-talose moiety, identifiable by the +2 Da mass shift from the ¹⁸O label, would be sequenced. This directly identifies the specific aspartate or glutamate (B1630785) residue that acts as the catalytic nucleophile. This approach has been widely used to identify active site residues in glycosidases and other carbohydrate-active enzymes. nih.govspringernature.com

Kinetic Isotope Effect (KIE) Studies on this compound Transformations

The kinetic isotope effect (KIE) is a powerful tool for investigating the rate-determining steps and transition state structures of enzymatic reactions. nih.govwikipedia.org It is measured as the ratio of the reaction rate for a substrate with a light isotope (k_light) to the rate for the same substrate with a heavy isotope (k_heavy). For this compound, the ¹⁸O KIE is the ratio k_¹⁶O / k_¹⁸O. A KIE value significantly different from 1.0 indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-limiting step of the reaction. wikipedia.orgchemrxiv.org

When studying an enzyme that catalyzes a reaction involving D-talose, such as an epimerase or isomerase, measuring the ¹⁸O KIE can provide critical details about the transition state. For example, if the cleavage of a C-O bond is part of the rate-determining step, a primary ¹⁸O KIE (a value greater than 1) would be expected. The magnitude of this effect can give insights into the nature of the transition state; for instance, a smaller KIE might suggest an early transition state. chemrxiv.org Conversely, an inverse KIE (a value less than 1) could indicate an increase in the bonding or steric crowding around the oxygen atom in the transition state. chemrxiv.org Precise KIE measurements can be achieved using methods like isotope ratio mass spectrometry (IRMS) or whole-molecule mass spectrometry. nih.govresearchgate.net

Below is a table illustrating hypothetical KIE data for an enzyme-catalyzed transformation of D-talose and its interpretation.

| Labeled Position in D-Talose | Enzyme Type | Observed ¹⁸(V/K) KIE | Interpretation |

|---|---|---|---|

| C1-OH | Isomerase | 1.035 ± 0.005 | C1-O bond cleavage is part of the rate-limiting step, consistent with a mechanism involving an oxocarbenium-like transition state. |

| C2-OH | Epimerase | 1.002 ± 0.003 | C2-O bond is not significantly broken in the rate-limiting step, suggesting proton abstraction/reprotonation is likely rate-limiting. |

| C1-OH | Glycosyltransferase | 0.995 ± 0.004 | Inverse KIE suggests increased bond order or compression at the C1-O position in the transition state, possibly due to nucleophilic attack. |

Enzyme Engineering and Directed Evolution for Enhanced this compound Conversions

The production of rare sugars like D-talose, and by extension its isotopically labeled forms, is often limited by the low efficiency of natural enzymes. scitechnol.com Enzyme engineering and directed evolution offer powerful strategies to improve biocatalysts for enhanced conversion rates and yields. nih.govsci-hub.se Enzymes such as cellobiose (B7769950) 2-epimerase (CE) from Rhodothermus marinus, which can convert D-galactose to D-talose researchgate.net, and L-ribose isomerase (L-RI), which can produce D-talose from D-tagatose google.com, are prime candidates for such engineering efforts.

Rational design, guided by the enzyme's three-dimensional structure, allows for targeted mutations in the substrate-binding pocket to improve affinity and/or catalytic activity for D-talose production. nih.govacs.org For example, modifying residues that interact with the sugar substrate can alter specificity or enhance product release. nih.gov Directed evolution involves creating large libraries of enzyme variants through random mutagenesis and screening for mutants with improved performance. nih.govsci-hub.se This approach has been successfully used to increase the catalytic efficiency and thermostability of enzymes for rare sugar synthesis. scitechnol.comnih.gov By applying these techniques, enzymes can be tailored for more efficient synthesis of D-talose from inexpensive, abundant starting materials, which would also facilitate the production of this compound for mechanistic studies.

The table below presents examples of mutations in related sugar-modifying enzymes that have led to improved properties, illustrating the potential for engineering D-talose converting enzymes.

| Enzyme | Original Substrate | Target Product | Mutation(s) | Observed Improvement | Reference Principle |

|---|---|---|---|---|---|

| Cellobiose 2-Epimerase (C. saccharolyticus) | Lactose | Lactulose | Y114E | Increased isomerization activity, enhancing byproduct (lactulose) formation. | nih.gov |

| L-Arabinose Isomerase | L-Arabinose | D-Tagatose | Multiple (Directed Evolution) | 68% increase in isomerization activity for D-galactose. | scitechnol.com |

| Ribose-5-phosphate (B1218738) Isomerase A (Ochrobactrum sp.) | L-Ribose | L-Ribulose | A10T/T32S/G101N | 160% increase in activity and enhanced substrate affinity. | nih.gov |

| β-glucosidase (N. crassa) | Cellobiose | Glucose | Multiple (Directed Evolution) | Improved specific activity towards cellobiose. | nih.gov |

Theoretical and Computational Investigations of D Talose 18o6

Molecular Dynamics Simulations for Conformational Analysis of 18O-Labeled D-Talose and its Biomolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic nature of molecules over time. For D-Talose-18O6, MD simulations are crucial for understanding how the isotopic labeling with heavy oxygen (¹⁸O) may influence its three-dimensional structure and flexibility, which in turn governs its interactions with biological macromolecules like proteins and enzymes. muni.czcsic.esmdpi.com

Conformational Preferences: D-Talose, a C-2 epimer of D-galactose and a C-4 epimer of D-glucose, can exist in various conformations, with the ⁴C₁ chair form being predominant. beilstein-journals.orgresearchgate.net MD simulations, often validated with Nuclear Magnetic Resonance (NMR) spectroscopy data, can predict the population distribution of different conformers (e.g., chair, boat, skew-boat) in solution. rsc.orgnih.govacs.org For this compound, simulations would focus on whether the increased mass of the ¹⁸O isotopes alters the delicate balance of steric and electronic interactions that determine the conformational landscape. While the effect is expected to be subtle, it could be significant in the context of highly specific molecular recognition events. Studies on related halogenated talose analogues have shown that even small atomic changes can lead to measurable deviations in intra-annular torsion angles. beilstein-journals.orgbeilstein-archives.org

Biomolecular Interactions: The biological function of carbohydrates is intrinsically linked to their interactions with proteins, such as lectins, glycosyltransferases, and isomerases. alfa-chemistry.comresearchgate.net MD simulations can model the docking of this compound into the active site of an enzyme, revealing key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. By comparing the interaction dynamics of labeled versus unlabeled D-talose, researchers can investigate if the isotopic substitution affects binding affinity or the orientation of the sugar within the binding pocket. nih.gov For example, simulations can elucidate how the heavier ¹⁸O atoms might alter the vibrational modes of hydroxyl groups involved in critical hydrogen bonds with protein residues, potentially impacting the stability of the enzyme-substrate complex. uni-duesseldorf.de

A typical MD simulation study would involve generating force fields for the ¹⁸O-labeled sugar and then running simulations for nanoseconds or longer to observe its behavior in an explicit solvent environment. The resulting trajectories are then analyzed to extract data on conformational populations and interaction energies.

Table 1: Representative Conformational States of Pyranoses and Key Dihedral Angles Analyzed in MD Simulations. This table is a generalized representation of data typically derived from MD studies on monosaccharides like D-Talose.

| Conformation | Key Dihedral Angles (degrees) | Typical Population (%) in Water | Notes |

|---|---|---|---|

| Chair (⁴C₁) | φ (O5-C1-O1-H): ~60°, ψ (C1-O1-C'x-H'x): ~180° | >90% | Most stable and common conformation for D-talose. |

| Boat (B₁,₄) | Variable | <5% | High-energy conformation, often a transition state between other forms. |

| Skew-Boat (³S₁) | Variable | <5% | Intermediate energy conformation. |

Quantum Chemical Calculations of 18O Isotope Effects on Reaction Energetics and Transition States

Quantum chemical (QC) calculations provide fundamental insights into the electronic structure of molecules and are essential for predicting the energetic landscape of chemical reactions. researchgate.net When studying isotopically labeled compounds like this compound, QC methods are particularly powerful for calculating kinetic isotope effects (KIEs), which are small changes in reaction rates upon isotopic substitution. wikipedia.org

Kinetic Isotope Effects (KIEs): The KIE is defined as the ratio of the reaction rate of the light isotopologue (containing ¹⁶O) to that of the heavy isotopologue (containing ¹⁸O). wikipedia.org This effect arises from the change in zero-point vibrational energy (ZPVE) of the molecule upon isotopic substitution. libretexts.org A heavier isotope like ¹⁸O leads to a lower vibrational frequency and a lower ZPVE for the O-H or C-O bonds. nih.gov

QC calculations, typically using Density Functional Theory (DFT), can model the reactant and the transition state of a reaction involving D-talose. annualreviews.org By calculating the vibrational frequencies for both the ¹⁶O and ¹⁸O versions of the molecule in both states, the intrinsic KIE can be predicted. nih.gov An ¹⁸O KIE value greater than 1 (a "normal" KIE) indicates that the ¹⁶O-containing molecule reacts faster, which is typical for reactions where a C-O or O-H bond is broken or weakened in the rate-determining step. acs.orgacs.org An ¹⁸O KIE less than 1 ("inverse" KIE) suggests a strengthening of the bond in the transition state. libretexts.org

Investigating Reaction Mechanisms: For enzymatic reactions involving this compound, such as those catalyzed by isomerases or kinases, the calculated KIEs can be compared with experimental values to elucidate the reaction mechanism and the structure of the transition state. pnas.org For instance, a large KIE would provide strong evidence for a mechanism where the cleavage of a specific C-¹⁸O bond is part of the rate-limiting step. acs.org These calculations help distinguish between different proposed mechanistic pathways (e.g., concerted vs. stepwise) by determining which one best reproduces the observed isotope effects. pnas.org

Table 2: Theoretical ¹⁸O KIE Values for Hypothetical Reaction Steps of D-Talose. This table illustrates the type of data generated from QC calculations to probe reaction mechanisms.

| Hypothetical Rate-Determining Step | Isotope Position | Predicted ¹⁸(V/K) | Interpretation |

|---|---|---|---|

| Glycosidic bond cleavage | Anomeric Oxygen (O1) | 1.03 - 1.05 | Significant weakening of the C1-O1 bond in the transition state. |

| Epimerization at C2 | Hydroxyl Oxygen (O2) | 1.00 - 1.01 | Minor change in the C2-O2 bond vibrational environment. |

| Phosphorylation by a kinase | Hydroxyl Oxygen (O6) | 0.98 - 0.99 | Strengthening of the P-O6 bond in a tight, associative transition state. |

Computational Modeling of Enzyme-Substrate Interactions Involving this compound

Computational modeling, particularly molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, is a cornerstone for understanding how an enzyme recognizes and transforms its substrate. acs.orgnih.gov For this compound, these methods can reveal the atomic details of its interaction with enzymes and explain the functional consequences of isotopic labeling.

Molecular Docking: Molecular docking algorithms predict the preferred orientation of a ligand (this compound) when bound to a receptor (an enzyme) to form a stable complex. mdpi.comnih.gov Docking studies can identify the most likely binding pose of D-talose within an enzyme's active site, highlighting key interactions with amino acid residues. asm.orgnih.gov For example, a study of ribose-5-phosphate (B1218738) isomerase (RpiB) from Clostridium thermocellum, which shows activity with D-talose, used molecular modeling to suggest that interactions with specific tyrosine and histidine residues are crucial for substrate binding. nih.gov Docking this compound would help assess whether the isotopic substitution influences this predicted binding mode.

QM/MM Simulations: For a more accurate description of the enzymatic reaction itself, QM/MM simulations are employed. In this approach, the reactive center—comprising the substrate (this compound) and the critical active site residues—is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. uni-duesseldorf.de This allows for the simulation of bond-breaking and bond-forming events. A QM/MM simulation of an enzyme acting on this compound could map the entire free energy profile of the reaction, identify the transition state, and calculate the activation energy, providing a dynamic and energetically accurate picture of catalysis. researchgate.net These simulations can directly test hypotheses about how enzymes stabilize transition states and can rationalize experimentally observed KIEs. semanticscholar.org

Development of Predictive Algorithms for Isotopic Tracer Distribution in Metabolic Systems

When this compound is introduced into a biological system, its ¹⁸O atoms are distributed throughout various metabolic pathways. nih.gov Predicting and interpreting this distribution requires sophisticated computational algorithms and software platforms for metabolic flux analysis (MFA). wikipedia.orgrsc.orgmdpi.com

Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of all intracellular reactions in a metabolic network. wikipedia.org When using stable isotope tracers like this compound, the analysis is often referred to as ¹⁸O-MFA. The core of MFA is a computational model that includes the stoichiometry of all relevant metabolic reactions and the atom-mapping transitions for the tracer. nih.govbiorxiv.org By measuring the ¹⁸O enrichment in downstream metabolites using mass spectrometry, researchers can feed this data into MFA software. nih.gov

Predictive Algorithms and Software: Several software packages have been developed to automate the complex calculations required for MFA, including isotopically non-stationary MFA (INST-MFA), which is necessary for tracking the dynamic changes in isotope labeling over time. nih.govnih.gov Examples of such software include INCA, OpenMebius, and ML-Flux. nih.govnih.govbiorxiv.orgbiorxiv.org These platforms use algorithms to solve large systems of algebraic and differential equations, performing least-squares regression to find the set of metabolic fluxes that best explains the experimental labeling data. wikipedia.orgnih.gov The development of these algorithms is crucial for:

Predicting Labeling Patterns: Simulating expected ¹⁸O distributions for different hypothetical flux maps.

Flux Quantification: Calculating the most probable metabolic fluxes based on measured ¹⁸O patterns.

Network Elucidation: Identifying active, inactive, or bottleneck pathways in metabolism. nih.gov

The use of ¹⁸O tracers like this compound, combined with these advanced predictive algorithms, allows for a dynamic and quantitative understanding of cellular metabolism in various physiological and disease states. nih.govmdpi.com

Integration of D Talose 18o6 in Complex Biological Systems and Glycobiology Research

Tracing D-Talose-¹⁸O₆ Incorporation into Glycoconjugates (e.g., Glycoproteins, Glycolipids)

Glycoconjugates are complex biomolecules formed by the covalent linkage of carbohydrates (glycans) to proteins or lipids, forming glycoproteins and glycolipids, respectively. labinsights.nlnews-medical.net These molecules are integral to cell surfaces and secreted proteins, playing critical roles in cell recognition, signaling, and immune responses. labinsights.nlsavemyexams.comrevisiondojo.com The carbohydrate chains of glycoconjugates are assembled from a small set of monosaccharides, including glucose, galactose, mannose, and various acetylated sugars. labinsights.nl

The introduction of D-talose-¹⁸O₆ into a cellular system allows it to act as a metabolic tracer. If cellular machinery can process D-talose, it may be incorporated into the glycan chains of newly synthesized glycoproteins and glycolipids. nih.gov The heavy isotope label (¹⁸O) imparts a specific mass shift to any molecule that incorporates it. This mass difference is readily detectable by mass spectrometry, enabling researchers to distinguish between pre-existing glycoconjugates and those synthesized after the introduction of the labeled sugar.

This stable isotope labeling approach allows for the quantitative analysis of glycoconjugate dynamics. By measuring the rate of D-talose-¹⁸O₆ incorporation over time, researchers can study the turnover rates of specific glycoproteins and glycolipids under various physiological or pathological conditions. This method is analogous to other metabolic labeling techniques in proteomics and glycomics, which use isotopes like ¹³C, ¹⁵N, or ²H to quantify changes in biomolecule populations. oup.comacs.org

| Monosaccharide Component | Found In | Potential Role of D-Talose-¹⁸O₆ as a Tracer |

| D-Glucose | Glycoproteins, Glycolipids | Serves as a primary energy source and precursor for other sugars. |

| D-Galactose | Glycoproteins, Glycolipids | A C-2 epimer of D-talose; its pathways might be relevant for D-talose metabolism. ebi.ac.uk |

| D-Mannose | Glycoproteins | A C-4 epimer of D-talose; a key component of N-linked glycans. ebi.ac.uk |

| N-Acetylglucosamine | Glycoproteins, Glycolipids, Peptidoglycan | A fundamental building block in many glycan structures. labinsights.nlnih.gov |

| N-Acetylgalactosamine | Glycoproteins, Glycolipids | A key component of O-linked glycans and some proteoglycans. labinsights.nl |

| D-Talose | Bacterial Polysaccharides nih.gov | As D-talose-¹⁸O₆, it can be used to trace its specific uptake and incorporation into glycoconjugates, provided the cellular machinery can utilize it. |

This table outlines common monosaccharides found in glycoconjugates and the conceptual application of D-talose-¹⁸O₆ as a tracer to study their synthesis and turnover.

Investigation of D-Talose-¹⁸O₆ as a Building Block for Polysaccharide Biosynthesis

Polysaccharides are long-chain carbohydrates composed of repeating monosaccharide units. In bacteria, cell surface polysaccharides, such as those in the capsule or lipopolysaccharide (LPS) layer, are crucial for survival, virulence, and interaction with the host immune system. nih.gov The biosynthesis of these complex structures involves the sequential addition of activated sugar precursors, often in the form of nucleotide sugars. nih.gov

D-talose, or more commonly its deoxy form 6-deoxy-D-talose, is a known constituent of the O-specific polysaccharides of certain bacterial species. rsc.orgnih.gov For example, the serotype a-specific polysaccharide antigen of the bacterium Actinobacillus actinomycetemcomitans is composed entirely of 6-deoxy-D-talose. nih.gov The biosynthesis of this polymer proceeds from the precursor GDP-6-deoxy-D-talose, which is synthesized from GDP-D-mannose by the enzymes GDP-mannose-4,6-dehydratase (GMD) and GDP-6-deoxy-D-talose synthetase (GTS). nih.gov

By supplying D-talose-¹⁸O₆ to such bacteria, researchers can investigate the dynamics of polysaccharide biosynthesis. The labeled sugar, upon entering the cell, would be converted into its activated nucleotide sugar form (e.g., GDP-D-talose-¹⁸O₆) and subsequently incorporated into the growing polysaccharide chain by specific glycosyltransferases. The ¹⁸O label allows for the direct tracking of newly synthesized polysaccharides, enabling studies on:

The rate of polysaccharide production.

The specific enzymes (glycosyltransferases) responsible for incorporating talose.

The regulation of biosynthetic pathways in response to environmental cues.

| Organism | Polysaccharide Component | Key Biosynthetic Precursor | Research Application of D-Talose-¹⁸O₆ |

| Actinobacillus actinomycetemcomitans | 6-deoxy-D-talose nih.gov | GDP-6-deoxy-D-talose nih.gov | Tracing the synthesis rate and enzyme activity for the serotype-specific antigen. |

| Enterobacter cloacae G3422 | 6-deoxy-L-talose rsc.org | TDP-L-rhamnose (related pathway) | Investigating the pathway and incorporation of talose into the O-specific polysaccharide. |

| Franconibacter helveticus LMG23732T | 6-deoxy-D-talose nih.gov | Likely a nucleotide-activated form of 6-deoxy-D-talose | Elucidating the biosynthetic gene cluster and enzymes involved in assembling the tetrasaccharide repeating unit. |

This table presents examples of bacteria with D-talose-containing polysaccharides and how D-talose-¹⁸O₆ could be applied to study their biosynthesis.

Research on the Role of D-Talose-¹⁸O₆ in Microbial Metabolism and Cell Wall Synthesis

Microbes possess diverse metabolic capabilities, allowing them to utilize a wide array of carbon sources for energy and biosynthesis. libretexts.orgwikipedia.org While common sugars like glucose are readily metabolized, the pathways for rare sugars like D-talose are less understood. Some bacteria possess genes for the synthesis and metabolism of D-talose and its derivatives. up.ac.za The study of these pathways is essential for understanding microbial physiology and identifying potential targets for antimicrobial agents.

Introducing D-talose-¹⁸O₆ into a microbial culture provides a powerful tool for metabolic flux analysis. As the labeled sugar is consumed, its ¹⁸O atoms can be traced through various metabolic intermediates and end-products using mass spectrometry. This allows researchers to:

Map the specific catabolic pathway of D-talose.

Identify novel metabolic intermediates.

Quantify the flux of carbon from D-talose into central metabolism (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway). frontiersin.org

Determine if D-talose or its metabolites are incorporated into other cellular structures.

The bacterial cell wall is a complex structure primarily composed of peptidoglycan, but in many species, it also includes teichoic acids (in Gram-positives) or lipopolysaccharides (in Gram-negatives). nih.gov These accessory polymers often contain a variety of sugars. If a microbe can convert D-talose-¹⁸O₆ into a component of these cell wall structures, the stable isotope label would enable direct visualization and quantification of cell wall synthesis and remodeling. technologynetworks.comresearchgate.net

Advanced Glycomics Approaches Utilizing ¹⁸O-Labeled Saccharides for Structural and Functional Analysis

Glycomics, the comprehensive study of the entire set of glycans in an organism, heavily relies on mass spectrometry for structural analysis and quantification. oup.com Stable isotope labeling is a cornerstone of quantitative glycomics, allowing for the accurate comparison of glycan profiles between different biological samples. nih.govresearchgate.net

Several advanced glycomics methods utilize ¹⁸O labeling. A common technique involves the enzymatic release of N-glycans from glycoproteins using an enzyme like PNGase F in the presence of H₂¹⁸O (heavy water). oup.comresearchgate.net This process incorporates a single ¹⁸O atom into the reducing end of the released glycan, creating a 2 Dalton mass shift. acs.orgnih.gov By labeling one sample with ¹⁶O and another with ¹⁸O, they can be mixed, analyzed simultaneously, and the relative abundance of each glycan can be determined from the ratio of the light and heavy peaks in the mass spectrum. acs.org

The use of a metabolically incorporated precursor like D-talose-¹⁸O₆ offers a complementary approach. While enzymatic ¹⁸O labeling quantifies the relative amounts of total glycans present at the time of extraction, metabolic labeling with D-talose-¹⁸O₆ provides insight into the dynamic processes of glycan biosynthesis and turnover within living cells. It directly measures the de novo synthesis of glycoconjugates that incorporate the labeled sugar, offering a temporal dimension to the analysis.

| Labeling Strategy | Principle | Timing of Labeling | Information Gained | Key Advantage |

| Metabolic Labeling (e.g., with D-talose-¹⁸O₆) | A stable isotope-labeled precursor is fed to living cells and incorporated through natural biosynthetic pathways. researchgate.net | During synthesis (in vivo / in situ) | Dynamics of glycan biosynthesis, turnover rates, and metabolic flux. | Provides temporal information about dynamic processes within a living system. |

| Enzymatic ¹⁸O Labeling (e.g., GREOL, PCGOL) | Glycans are released from purified glycoproteins using an enzyme (e.g., PNGase F) in H₂¹⁸O. oup.comacs.org | After cell lysis and protein isolation (in vitro) | Relative quantification of total glycan abundance between two different samples. | High labeling efficiency, low cost, and applicable to a wide range of samples. oup.com |

| Chemical Derivatization (e.g., Permethylation) | Released glycans are chemically modified (e.g., with ¹³CH₃I) to improve ionization for MS analysis. nih.gov | After glycan release (in vitro) | Relative quantification and structural analysis (linkage information). | Stabilizes sialic acids and improves MS sensitivity. |

This table compares metabolic labeling using a precursor like D-talose-¹⁸O₆ with other common stable isotope labeling techniques used in quantitative glycomics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.